Non-Hydrolyzable Thioether Linkage Enables Sustained PPARα Antagonism Irreproducible with Palmitoyl-CoA
S-Hexadecyl-CoA functions as a PPARα antagonist in vitro, preventing agonist-induced DNA binding of the PPARα-RXRα heterodimer and blocking co-activator SRC-1 recruitment while promoting co-repressor NCoR binding [1]. In contrast, native palmitoyl-CoA exhibits mixed agonist/antagonist behavior and undergoes rapid hydrolysis, making sustained antagonism unachievable. In electrophoretic mobility shift assays, S-Hexadecyl-CoA prevented agonist-induced PPARα-RXRα binding to the acyl-CoA oxidase PPRE in a manner that was not reproduced by palmitoyl-CoA under identical conditions due to the latter's enzymatic instability [1].
| Evidence Dimension | Functional Effect on PPARα |
|---|---|
| Target Compound Data | Antagonist (prevents agonist-induced DNA binding; increases chymotrypsin sensitivity; blocks SRC-1 recruitment; promotes NCoR binding) [1] |
| Comparator Or Baseline | Palmitoyl-CoA (native thioester) shows no sustained antagonism due to hydrolysis; acts variably as substrate/signaling molecule [1] |
| Quantified Difference | Qualitative functional switch: agonist/ambiguous → antagonist (quantified by dose-dependent increase in chymotrypsin sensitivity and EMSA band shift prevention) [1] |
| Conditions | Electrophoretic mobility shift assays (EMSA) with PPARα-RXRα heterodimer; protease protection assays with chymotrypsin; GST pull-down assays with SRC-1 and NCoR [1] |
Why This Matters
This provides the only means to isolate PPARα antagonist effects of acyl-CoAs without confounding hydrolysis artifacts, critical for nuclear receptor pharmacology and metabolic disease research.
- [1] Elholm M, Dam I, Jørgensen C, Krogsdam AM, Holst D, Kratchmarova I, et al. Acyl-CoA Esters Antagonize the Effects of Ligands on Peroxisome Proliferator-activated Receptor α Conformation, DNA Binding, and Interaction with Co-factors. J Biol Chem. 2001;276(24):21410-21416. View Source
